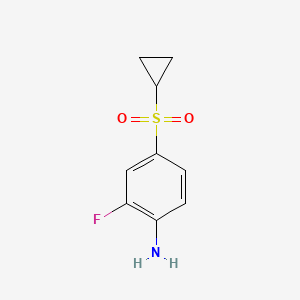
4-(Cyclopropylsulfonyl)-2-fluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This includes understanding the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, density, and reactivity .Aplicaciones Científicas De Investigación
Synthesis of Sulfonated Derivatives
Research on sulfonated derivatives of fluoroaniline, such as the work by Courtin (1982) on the synthesis of sulfonated derivatives of 4-Fluoroaniline, highlights the importance of these compounds in developing new chemical entities with potential applications in dye synthesis, pharmaceuticals, and advanced materials. Such methodologies could be applicable to 4-(Cyclopropylsulfonyl)-2-fluoroaniline for creating novel compounds with unique properties [Courtin, 1982].
Antitumor Applications
The synthesis of antitumor compounds using fluoroaniline derivatives, as reported by McCarroll et al. (2007), where sulfonamides underwent reactions to produce compounds with selective inhibition of cancer cell lines, indicates the potential of fluoroaniline derivatives in medicinal chemistry. This suggests that 4-(Cyclopropylsulfonyl)-2-fluoroaniline could serve as a precursor in synthesizing novel antitumor agents [McCarroll et al., 2007].
Biochemical Research and Protein Engineering
The development of genetically encoded unnatural amino acids for protein engineering, as demonstrated by Liu et al. (2021), where fluorosulfonyloxybenzoyl-l-lysine was used for expansive covalent bonding of proteins, points towards the utility of fluoroaniline derivatives in biochemical research. This innovative approach opens avenues for using derivatives of 4-(Cyclopropylsulfonyl)-2-fluoroaniline in similar applications, enhancing protein study tools and therapeutic strategies [Liu et al., 2021].
Advanced Material Synthesis
In the field of materials science, the synthesis and application of polymers and composite materials using fluoroaniline derivatives are significant. For instance, the preparation of polyfluoroanilines for various applications showcases the role of these compounds in developing new materials with desirable electrical, optical, and mechanical properties. Similar research paths could be explored with 4-(Cyclopropylsulfonyl)-2-fluoroaniline, contributing to advancements in functional materials and coatings [Kwon et al., 1997].
Chemical Biology and Molecular Pharmacology
The exploration of sulfonyl fluorides in chemical biology, as evidenced by Xu et al. (2019) in the development of synthetic methods for sulfonyl fluorides, underscores the significance of such compounds in drug discovery and molecular pharmacology. These findings suggest the potential for 4-(Cyclopropylsulfonyl)-2-fluoroaniline in creating novel bioactive molecules or as a tool in chemical biology research [Xu et al., 2019].
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-cyclopropylsulfonyl-2-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2S/c10-8-5-7(3-4-9(8)11)14(12,13)6-1-2-6/h3-6H,1-2,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTPVTWZOVUFKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)C2=CC(=C(C=C2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopropylsulfonyl)-2-fluoroaniline | |
CAS RN |
1147558-09-5 |
Source


|
| Record name | 4-(cyclopropanesulfonyl)-2-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2572938.png)
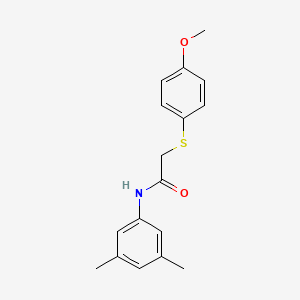


![5-[4-(ethylsulfonylamino)phenyl]-3-(furan-2-yl)-N-phenyl-3,4-dihydropyrazole-2-carbothioamide](/img/structure/B2572942.png)
![(E)-3-[5-Chloro-2-(difluoromethoxy)phenyl]-2-cyano-N-methylprop-2-enamide](/img/structure/B2572943.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2572945.png)

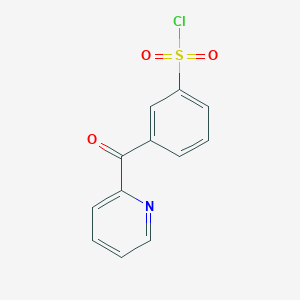
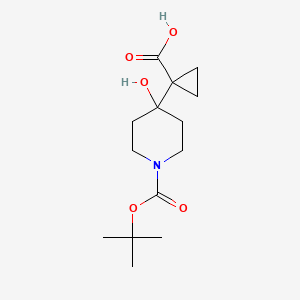
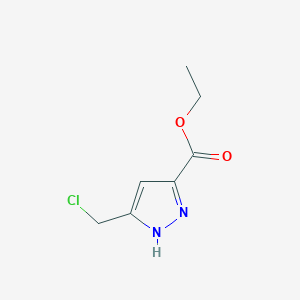
![2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B2572958.png)